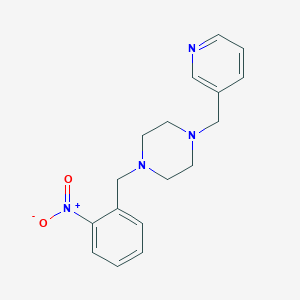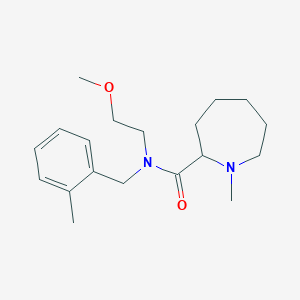![molecular formula C13H11NO7 B5668763 2,2-dimethyl-5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-dioxane-4,6-dione](/img/structure/B5668763.png)
2,2-dimethyl-5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- The synthesis of 2,2-dimethyl-5-(5′-R-hetarylidene)-1,3-dioxane-4,6-diones, including the target compound, involves examining structure–activity relationships. Furyl and thienyl derivatives possess neurotropic activity, indicating the significance of the substituent's nature on biological activity (Lukevics, Ignatovich, & Shestakova, 2003).
Molecular Structure Analysis
- Studies on similar compounds, such as 5-[3-(4-methylphenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, have revealed detailed insights into their molecular structures, including crystal packing and hydrogen bonding patterns, which can influence the compound's reactivity and properties (Low et al., 2002).
Chemical Reactions and Properties
- The ring-opening reactions of related compounds with cyclic secondary amines have been explored, demonstrating the compound's reactivity towards nucleophiles and its potential for further functionalization (Šafár̆ et al., 2000).
Physical Properties Analysis
- Physical properties such as crystal structure and conformation are crucial for understanding the compound's behavior in solid state and its potential applications. For instance, the crystal structure of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione provides insights into weak intermolecular C-H···O hydrogen bonds that stabilize the crystal structure (Zeng, 2014).
Chemical Properties Analysis
- The chemical properties, such as reactivity towards different reagents and conditions, are critical for the compound's applications. For example, the reaction of 2,2-dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones with sodium borohydride highlights the selective hydrogenation of the exocyclic double bond, shedding light on the compound's chemical behavior (Krapivin et al., 1989).
properties
IUPAC Name |
2,2-dimethyl-5-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO7/c1-13(2)20-11(15)9(12(16)21-13)5-3-4-8-6-7-10(19-8)14(17)18/h3-7H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIELVBZACDOAGX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC(=O)C(=C/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-N-[(3R*,4S*)-4-isopropyl-1-(2-pyrazinyl)-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5668680.png)
![4-[2-(4-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5668687.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide](/img/structure/B5668691.png)

![(4R)-1-(cyclopropylcarbonyl)-N-ethyl-4-{[(pyridin-2-ylthio)acetyl]amino}-L-prolinamide](/img/structure/B5668715.png)
![2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5668728.png)

![9-allyl-4-[(5-ethyl-2-pyridinyl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5668741.png)


![1-{3-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5668771.png)

![3,4-dihydroisoquinolin-2(1H)-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5668783.png)